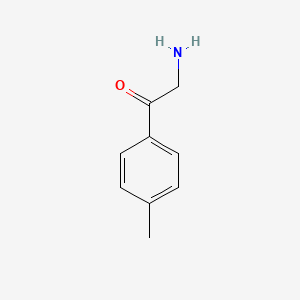

1-(Piperidin-2-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

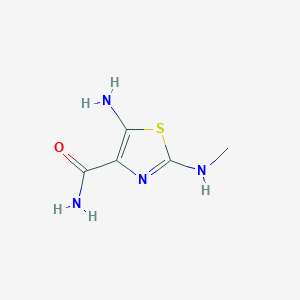

1-(Piperidin-2-yl)ethanone is a compound that contains a piperidine ring, which is a six-membered heterocyclic system with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components of many pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . For instance, a new series of heterocyclic compounds containing both tetrazoles and piperidine nuclei were synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile .Molecular Structure Analysis

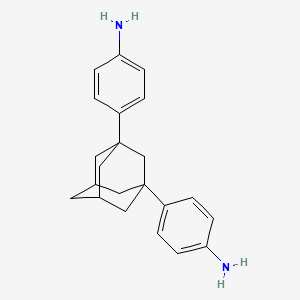

The molecular structure of 1-(Piperidin-2-yl)ethanone consists of a piperidine ring attached to an ethanone group . The molecular formula is C7H14ClNO, and the average mass is 163.645 Da .Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

- Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

- They play a significant role in the pharmaceutical industry .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug synthesis, various intra- and intermolecular reactions are used to form various piperidine derivatives .

- The outcomes also vary widely. For instance, piperidine derivatives have shown promising results in treating various conditions, from cancer to Alzheimer’s disease .

- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoreactive probes .

- These probes are used to differentiate the binding sites of noncompetitive GABA receptor antagonists .

- The method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .

- The results of these studies have helped to better understand the functioning of GABA receptors .

Pharmaceutical Industry

Synthesis of Photoreactive Probes

- Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

- Piperine was also found to have antidepressant-like effects when given to mice with chronic mild stress .

- Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

- For example, Piperine, Evodiamine, Matrine, Berberine, and Tetrandine have shown promising results .

- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoactive a-mannosides and mannosyl peptides .

Antioxidant Action

Anti-Cancer and Anti-Metastatic Effects

Synthesis of Photoactive a-Mannosides and Mannosyl Peptides

Inactivators of Human Cytochrome P450 2B6

- 1-Trifluoroacetyl piperidine, a derivative of piperidine, has been used in the synthesis of photoaffinity labeled fusidic acid analogues .

- These analogues are used to study the binding sites of fusidic acid, a powerful antibiotic .

- 1-Trifluoroacetyl piperidine has also been used in the synthesis of hydroxyamides .

- These compounds have shown promising results as anticonvulsants .

- Chalcone derivatives, which can be synthesized from piperidine, showed activity as antiviral and anti-HIV agents .

- Chalcone derivatives also showed activity as antimalarial, antileishmanial, and anti-tubercular agents .

- Piperidine derivatives have displayed a wide range of biological activities, including antihypertensive and antimicrobial activities .

Synthesis of Photoaffinity Labeled Fusidic Acid Analogues

Synthesis of Hydroxyamides as Anticonvulsants

Antiviral and Anti-HIV Activities

Antimalarial, Antileishmanial, and Anti-tubercular Agents

Antihypertensive and Antimicrobial Activities

Anticonvulsant and Anti-inflammatory Activities

Safety And Hazards

将来の方向性

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .

特性

IUPAC Name |

1-piperidin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKZOSFNVMLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339765 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-2-yl)ethanone | |

CAS RN |

97073-22-8 |

Source

|

| Record name | 2-Acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)